Podoblastin B
CAS No.: 83788-47-0
Cat. No.: VC0192134
Molecular Formula: C20H32O4
Molecular Weight: 336.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83788-47-0 |
|---|---|
| Molecular Formula | C20H32O4 |
| Molecular Weight | 336.47 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Podoblastin B features the characteristic 3-acyl-5,6-dihydro-2H-pyrone scaffold, which includes a six-membered lactone ring with a carbonyl group at the 2-position and an acyl substituent at the 3-position . The defining structural feature that distinguishes Podoblastin B from other podoblastins is the presence of a terminal double bond in its acyl side chain .
Physical and Chemical Properties
As a member of the 3-acyl-5,6-dihydro-2H-pyrone class, Podoblastin B shares common properties with similar compounds in this family. The lactone ring structure provides a reactive platform for various chemical transformations, particularly at the lactone ring and the acyl functionality. Additionally, the terminal double bond in Podoblastin B's acyl chain offers potential sites for chemical modifications, which can be valuable for structure-activity relationship studies.
The 3-acyl-5,6-dihydro-2H-pyrone scaffold present in Podoblastin B represents an important structural motif found in various natural products with biological activities. This core structure contributes to the compound's stability, reactivity patterns, and interactions with biological targets, ultimately influencing its antifungal properties.
Isolation and Synthesis
Natural Sources
Podoblastin B has been isolated from Podophyllum peltatum L., commonly known as American Mayapple or Mandrake . This perennial herbaceous plant is native to eastern North America and has been used in traditional medicine by indigenous peoples for various purposes. The plant produces several bioactive compounds, including the podoblastin family of antifungal agents.
Biological Activity
Antifungal Properties
Podoblastin B, along with other podoblastins, exhibits antifungal activity against rice-blast disease . Rice blast, caused by the fungal pathogen Magnaporthe oryzae, represents one of the most devastating diseases affecting rice cultivation worldwide. The antifungal properties of podoblastins make them potentially valuable compounds for agricultural applications.
Comparative Analysis with Other Podoblastins
| Feature | Podoblastin A | Podoblastin B | Podoblastin C | Podoblastin-S (Synthetic) |
|---|---|---|---|---|
| Natural Abundance (%) | 32 | 50 | 18 | Not applicable |
| Terminal Double Bond | Not specified in data | Present | Not specified in data | Absent |
| Relative Antifungal Activity | Lower than Podoblastin-S | Lower than Podoblastin-S | Lower than Podoblastin-S | 2-3× stronger than natural podoblastins |
| Position in Natural Mixture | Component | Major Component | Component | Not applicable |
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